1-(5-Hydroxypyrimidin-2-yl)ethanone
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Overview
Description
1-(5-Hydroxypyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 g/mol . This compound is characterized by a pyrimidine ring substituted with a hydroxyl group at the 5-position and an ethanone group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypyrimidin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, which introduces the pyrimidine ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidine-2,5-dione derivatives.
Scientific Research Applications
1-(5-Hydroxypyrimidin-2-yl)ethanone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxypyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(5-Hydroxy-2-pyridinyl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Acetylpyridine: Contains an acetyl group attached to a pyridine ring.
Uniqueness: 1-(5-Hydroxypyrimidin-2-yl)ethanone is unique due to the presence of both a hydroxyl group and an ethanone group on the pyrimidine ring. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(5-hydroxypyrimidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKFHTNCMQOVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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